molecular formula C12H18N4O B2844562 Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide CAS No. 856437-43-9

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide

Cat. No.: B2844562
CAS No.: 856437-43-9
M. Wt: 234.303
InChI Key: VOOXYDHHAXCARM-UHFFFAOYSA-N
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Description

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide typically involves the reaction of pyridine-2-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carboxylic acid
  • 2-(Piperazin-1-yl)ethylamine
  • Pyridine-2-carboxamide

Uniqueness

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide is unique due to the presence of both a pyridine ring and a piperazine moiety, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications compared to its individual components.

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(11-3-1-2-4-14-11)15-7-10-16-8-5-13-6-9-16/h1-4,13H,5-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXYDHHAXCARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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